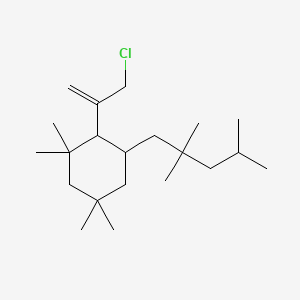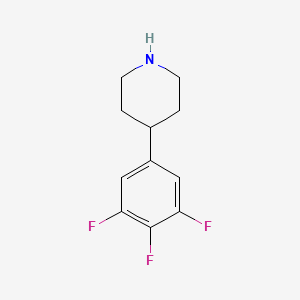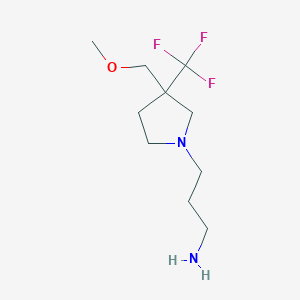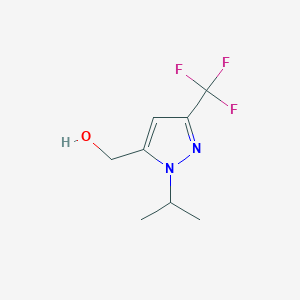
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane is a complex organic compound with the molecular formula C21H40Cl. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with various alkyl groups and a chlorine atom. It is primarily used in research and development settings due to its specific chemical properties.
Métodos De Preparación
The synthesis of 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane involves multiple steps, typically starting with the preparation of the cyclohexane ring. The synthetic route often includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of alkyl groups: Alkylation reactions are used to introduce the tetramethyl and trimethylpentyl groups onto the cyclohexane ring.
Análisis De Reacciones Químicas
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane include other substituted cyclohexanes with varying alkyl and halogen groups. Some examples are:
1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Similar structure but lacks the chlorine atom.
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane: Similar structure with a bromine atom instead of chlorine.
1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane: Lacks the trimethylpentyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C21H39Cl |
|---|---|
Peso molecular |
327.0 g/mol |
Nombre IUPAC |
2-(3-chloroprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane |
InChI |
InChI=1S/C21H39Cl/c1-15(2)10-19(4,5)11-17-12-20(6,7)14-21(8,9)18(17)16(3)13-22/h15,17-18H,3,10-14H2,1-2,4-9H3 |
Clave InChI |
ICNHOPGTQMFLAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)CC1CC(CC(C1C(=C)CCl)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)




![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)



![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)


